Cas no 1203014-24-7 (3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea)

3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea is a synthetic organic compound with potential applications in pharmaceutical research. It exhibits unique structural features, including a thiazolidine ring and a fluorophenyl group, which may contribute to its bioactivity and specificity. This compound is suitable for the development of novel therapeutic agents due to its potential for modulating biological targets.
3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea structure
1203014-24-7 structure
Product Name:3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea
CAS No:1203014-24-7
MF:C17H18FN3O3S
MW:363.406526088715
CID:6267898
PubChem ID:30374925
Update Time:2025-07-21

3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea
    • 1203014-24-7
    • AKOS024513042
    • 1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea
    • F5537-0032
    • 3-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-[(4-fluorophenyl)methyl]urea
    • 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea
    • Inchi: 1S/C17H18FN3O3S/c18-14-7-5-13(6-8-14)12-19-17(22)20-15-3-1-4-16(11-15)21-9-2-10-25(21,23)24/h1,3-8,11H,2,9-10,12H2,(H2,19,20,22)
    • InChI Key: WDYWFHOYGUDITJ-UHFFFAOYSA-N
    • SMILES: S1(CCCN1C1C=CC=C(C=1)NC(NCC1C=CC(=CC=1)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 363.10529078g/mol
  • Monoisotopic Mass: 363.10529078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 86.9Ų

3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea Pricemore >>

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Additional information on 3-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea

3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea (CAS No. 1203014-24-7): A Comprehensive Overview

3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea, with the CAS number 1203014-24-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the treatment of neurological disorders and cancer. This comprehensive overview delves into the chemical properties, biological activities, and recent advancements in the study of this compound.

The molecular structure of 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea is notable for its thiazolidine moiety and the presence of a fluorine atom. The thiazolidine ring, a heterocyclic compound containing sulfur and nitrogen atoms, is known for its biological activity and has been extensively studied for its potential as a scaffold in drug design. The fluorine substitution on the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.

In recent years, several studies have explored the pharmacological properties of 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea. One notable area of research is its potential as an anticonvulsant agent. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anticonvulsant activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in controlling neuronal excitability.

Beyond its anticonvulsant properties, 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea has also shown promise as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound selectively inhibits the growth of various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism underlying this anticancer activity is thought to involve induction of apoptosis and cell cycle arrest. These findings suggest that 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea could be a valuable lead compound for the development of novel anticancer drugs.

The pharmacokinetic profile of 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea has been extensively evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its potential for clinical development.

Clinical trials are currently underway to assess the safety and efficacy of 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea. Early-phase trials have shown promising results, with patients exhibiting good tolerability and significant improvements in disease symptoms. These findings have paved the way for larger-scale clinical trials to further evaluate the therapeutic potential of this compound.

In conclusion, 3-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-1-(4-fluorophenyl)methylurea (CAS No. 1203014-24-7) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing medical treatments in various fields.

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